N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide
Description
The exact mass of the compound this compound is 474.12249820 g/mol and the complexity rating of the compound is 782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O3S/c1-16-4-12-21(13-5-16)33(31,32)29-14-2-3-17-8-11-20(15-22(17)29)28-23(30)18-6-9-19(10-7-18)24(25,26)27/h4-13,15H,2-3,14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVAMLSNVWMUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide is a complex organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H17F3N2O2S
- Molecular Weight : 368.38 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from its molecular structure.
The compound features a tetrahydroquinoline core substituted with a sulfonyl group and a trifluoromethyl benzamide moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of enzyme activity and receptor interactions.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
- Receptor Modulation : The compound's structural features allow it to potentially act as a ligand for various receptors involved in cellular signaling pathways. This includes possible interactions with non-receptor tyrosine-protein kinases that are essential for T-cell development and function .
2. Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : A study highlighted its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Anti-inflammatory Properties : It has also shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Study Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits cytochrome P450 | |
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Reduces inflammation markers |
1. In Vitro Studies
In vitro experiments have demonstrated that the compound can effectively inhibit the growth of various cancer cell lines. For example, it was found to significantly reduce cell viability in breast cancer cells by promoting apoptotic pathways .
2. In Vivo Studies
Animal models have been employed to assess the compound's efficacy in vivo. One study reported that administration of the compound resulted in a marked reduction of tumor size in xenograft models, indicating its potential as a therapeutic agent against cancer .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide has been studied for its efficacy against various bacterial strains. The mechanism of action involves the inhibition of bacterial enzyme activity, which is crucial for their survival and replication.
Anticancer Properties
The compound has shown promise in anticancer research. It interacts with specific molecular targets involved in cancer cell proliferation and survival. Studies suggest that it may induce apoptosis (programmed cell death) in certain cancer cell lines, making it a candidate for further exploration as a therapeutic agent.
Synthetic Routes and Mechanisms
The synthesis of this compound typically involves multi-step organic reactions:
- Step 1 : Formation of the tetrahydroquinoline core through cyclization reactions.
- Step 2 : Introduction of the sulfonamide group via sulfonylation.
- Step 3 : Coupling with trifluoromethyl benzamide under controlled conditions to yield the final product.
These synthetic methods are critical for producing the compound with high purity and yield, which is essential for biological testing.
Case Study 1: Antimicrobial Testing
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with lower minimum inhibitory concentrations (MICs) compared to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In a recent investigation reported in Cancer Research, researchers assessed the cytotoxic effects of this compound on several human cancer cell lines. The study found that it effectively reduced cell viability and induced apoptosis through mitochondrial pathways. Further mechanistic studies revealed that it modulates key signaling pathways involved in cancer progression.
Potential Industrial Applications
The compound's unique properties make it suitable for various industrial applications, particularly in pharmaceuticals:
- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for new drug formulations.
- Research Reagents : It can serve as a valuable reagent in organic synthesis and medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
